![molecular formula C16H16ClF2N5O2S B4617693 N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4617693.png)
N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole sulfonamide derivatives involves multi-component reactions (MCRs) in water, highlighting an efficient and homogeneous catalyst approach that aligns with green chemistry protocols (Khazaei et al., 2015). The process benefits from mild and neutral reaction media, yielding high product outputs with cleaner and easier reaction profiles.
Molecular Structure Analysis
Detailed structural analysis is crucial for understanding the interactions and reactivity of the compound. Quantum mechanical calculations and spectroscopic investigations, including FT-IR, FT-Raman, and UV studies, provide insights into the molecule's structural parameters and vibrational frequencies, facilitating predictions about sites and relative reactivities towards electrophilic and nucleophilic attacks (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
The compound's reactivity and functional versatility are exemplified by its involvement in nucleophilic addition reactions and potential as a catalyst in synthesizing various heterocyclic compounds. This demonstrates the compound's utility in developing new materials with specific biological activities (Rozentsveig et al., 2013).
Physical Properties Analysis
Understanding the physical properties of the compound, such as solubility, melting point, and stability, is essential for its application in different fields. However, specific studies focusing on these properties of the compound were not identified in the current search, suggesting an area for future research.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are pivotal for the compound's application in synthesis and its potential as an intermediate in producing other chemical entities. The compound's ability to undergo various reactions, such as sulfenylation and benzannulation, underscores its chemical versatility and potential for creating a wide range of derivatives (Saritha et al., 2022).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has focused on the synthesis and biological evaluation of sulfonamide-containing derivatives, including those related to the specified compound, for their ability to inhibit specific enzymes or pathways. For instance, Penning et al. (1997) explored a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their capacity to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo, leading to the identification of potent and selective inhibitors such as celecoxib (Penning et al., 1997). Similarly, Ozmen Ozgun et al. (2019) synthesized and evaluated pyrazoline benzensulfonamides for their inhibitory activities against human carbonic anhydrases and acetylcholinesterase, also considering their cytotoxicities towards various cell lines (Ozmen Ozgun et al., 2019).
Carbonic Anhydrase Inhibition
The research into sulfonamide derivatives frequently targets their potential as carbonic anhydrase inhibitors due to the critical role of this enzyme in various physiological processes. For example, Komshina et al. (2020) focused on synthesizing sulfonamide derivatives of heterocyclic compounds aiming at new substances with specific biological activity, notably as carbonic anhydrase inhibitors (Komshina et al., 2020).
Antibacterial and Antitumor Activity
Research has also been directed towards evaluating the antibacterial and antitumor activities of sulfonamide derivatives. Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety with potential as antibacterial agents, revealing compounds with high activities (Azab et al., 2013). Moreover, studies like that of Farrukh et al. (2013) have characterized sulfonamide compounds, exploring their structural and interaction properties, which contribute to understanding their biological activities (Farrukh et al., 2013).
Propriétés
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF2N5O2S/c1-10-15(11(2)24(20-10)16(18)19)27(25,26)22-14-6-7-23(21-14)9-12-4-3-5-13(17)8-12/h3-8,16H,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTUQUISRIZZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=NN(C=C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4617612.png)
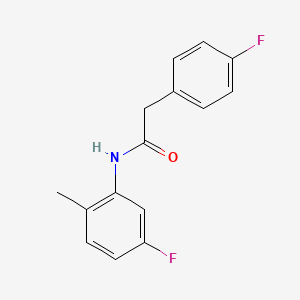
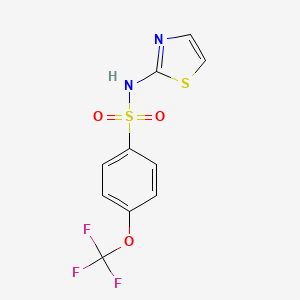
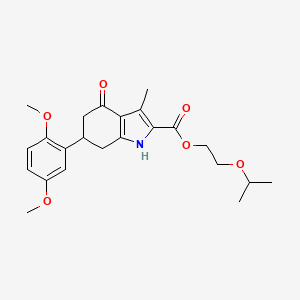
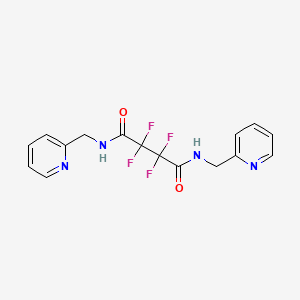
![methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)
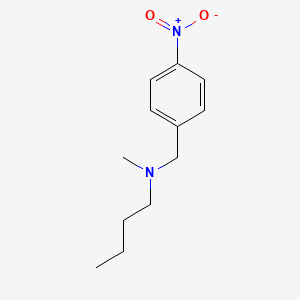
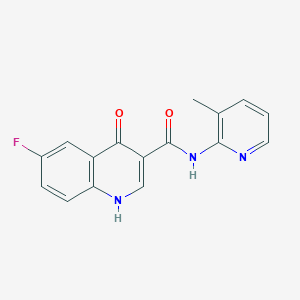
![2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4617676.png)
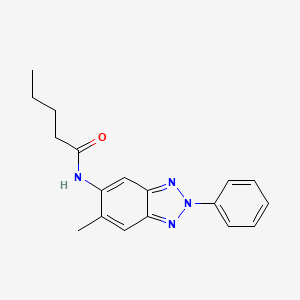

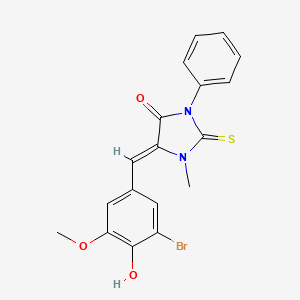
![3-isopropyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4617703.png)